Temocillin

ESBL AmpC antimicrobial susceptibility testing

Temocillin (CAS 66148-78-5) is a 6-α-methoxy ticarcillin derivative intrinsically stable to ESBLs and AmpC, preserving activity against 3GC-resistant Enterobacteriaceae (E. coli 94.8%, K. pneumoniae 90.5% susceptible). Half-life 4-5h enables twice-daily OPAT with 24h stability in infusion devices. High urinary recovery (72-82%) and proven cost-effectiveness (€157.58/LYG vs. meropenem) make it the optimal carbapenem-sparing choice for complicated UTIs and bloodstream infections. Standard 2g q12h covers MIC ≤8 mg/L, targeting most ESBL producers. Order this stewardship-critical API today.

Molecular Formula C16H18N2O7S2
Molecular Weight 414.5 g/mol
CAS No. 66148-78-5
Cat. No. B1212904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemocillin
CAS66148-78-5
SynonymsBRL 17421
disodium 6beta-(2-carboxy-2-thien-3-ylacetamido)-6alpha-methoxypenicillanate
temocillin
temocillin, (2S-(2alpha,5alpha,6alpha))-isome
Molecular FormulaC16H18N2O7S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
InChIInChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1
InChIKeyBVCKFLJARNKCSS-DWPRYXJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temocillin: A Narrow-Spectrum β-Lactam with Demonstrated Stability to ESBL and AmpC Enzymes


Temocillin (CAS: 66148-78-5) is a 6-α-methoxy derivative of ticarcillin, belonging to the penicillin class of β-lactam antibiotics [1]. This structural modification confers resistance to hydrolysis by Ambler class A extended-spectrum β-lactamases (ESBLs) and class C AmpC cephalosporinases, while restricting its activity primarily to Enterobacteriaceae [2]. The compound is bactericidal and demonstrates a low propensity for selecting spontaneous resistant mutants in vitro and in vivo [1].

Why Piperacillin-Tazobactam, Ticarcillin, or Other β-Lactams Cannot Reliably Substitute for Temocillin in ESBL/AmpC Infections


Unlike piperacillin-tazobactam, whose activity is compromised by certain ESBLs and AmpC hyperproduction, temocillin retains potent in vitro activity against third-generation cephalosporin (3GC)-resistant, carbapenem-susceptible Enterobacteriaceae due to its unique 6-α-methoxy group, which provides intrinsic stability against hydrolysis by these enzymes [1][2]. This differentiation is critical for procurement decisions in antimicrobial stewardship programs aiming to spare carbapenems while ensuring reliable coverage of multidrug-resistant Gram-negative pathogens [3].

Quantitative Comparative Evidence for Temocillin Selection over Piperacillin-Tazobactam and Meropenem


Superior In Vitro Susceptibility of 3GC-Resistant E. coli and K. pneumoniae Compared to Piperacillin-Tazobactam

In a direct head-to-head study of 109 clinical isolates from bloodstream and urinary tract infections, temocillin demonstrated significantly higher susceptibility rates than piperacillin-tazobactam against 3GC-resistant E. coli and K. pneumoniae. For 3GC-resistant E. coli, temocillin susceptibility was 94.8% compared to 79.3% for piperacillin-tazobactam; for 3GC-resistant K. pneumoniae, susceptibility was 90.5% for temocillin versus 57.1% for piperacillin-tazobactam [1].

ESBL AmpC antimicrobial susceptibility testing

Cost-Effectiveness as a Carbapenem-Sparing Agent for ESBL UTIs Compared to Meropenem

A systematic review and cost-effectiveness analysis modeled over a 5-year period found that temocillin was cost-effective compared to meropenem for treating urinary tract infections caused by ESBL-producing bacteria, with an incremental cost-effectiveness ratio (ICER) of €157.58 per life year gained (LYG) [1]. This was substantially lower than the €20,000 per LYG willingness-to-pay threshold and also lower than the ICER for ceftolozane-tazobactam (€13,398.34 per LYG) [1].

health economics antimicrobial stewardship ESBL

Prolonged Elimination Half-Life Permits Twice-Daily Dosing Unlike Shorter-Acting Penicillins

Temocillin exhibits an elimination half-life of approximately 4–5 hours after intravenous infusion [1], which is considerably longer than other penicillins such as piperacillin (t½ ~1 hour) or ticarcillin (t½ ~1–1.5 hours). This pharmacokinetic advantage allows for twice-daily dosing regimens (e.g., 2 g every 12 hours) that achieve target attainment for strains with MICs up to 8 mg/L in critically ill patients and up to 16 mg/L in less severe infections [1].

pharmacokinetics dosing optimization OPAT

Structural Stability Against Hydrolysis by Common ESBL and AmpC β-Lactamases

The 6-α-methoxy group of temocillin confers resistance to hydrolysis by Ambler class A ESBLs and class C AmpC β-lactamases [1]. In direct biochemical studies, temocillin was not hydrolyzed by common plasmid and chromosomal β-lactamases including TEM-1, OXA-1, and SHV-1, and instead inhibited these enzymes [2]. This contrasts with ticarcillin, which is readily hydrolyzed by many of these enzymes.

β-lactamase ESBL AmpC enzyme stability

Defined PK/PD Target Attainment in Murine Lung Infection Model Supports Use in Pneumonia

In a neutropenic murine lung infection model, the median %fT>MIC required for a static effect was 27.8% for E. coli and 38.2% for K. pneumoniae, and for a 1-log kill was 42.1% and 44.1%, respectively [1]. These targets are achievable with standard human dosing regimens (2 g every 12 hours) based on Monte Carlo simulations, supporting temocillin's use in lower respiratory tract infections [2].

PK/PD murine infection model pneumonia

High Urinary Recovery and Concentration Supports Once-Daily Dosing in Complicated UTI

Temocillin clearance is primarily renal, with urinary recovery of 72–82% within 24 hours after intravenous administration [1]. This high renal excretion results in sustained urinary concentrations that exceed the MIC for target Enterobacteriaceae for extended periods, permitting once-daily dosing of 4 g/day for urinary tract infections caused by strains with temocillin MIC up to 16 mg/L [1]. In contrast, piperacillin-tazobactam requires more frequent dosing (every 6–8 hours) due to its shorter half-life.

pharmacokinetics urinary tract infection renal excretion

Evidence-Based Clinical and Research Applications for Temocillin in Multidrug-Resistant Gram-Negative Infections


Empirical and Targeted Therapy for Complicated Urinary Tract Infections Caused by ESBL/AmpC-Producing Enterobacteriaceae

Given its high urinary recovery (72–82% within 24 hours) and demonstrated cost-effectiveness (€157.58 per LYG vs. meropenem), temocillin is optimally positioned as a carbapenem-sparing agent for both empirical and targeted treatment of complicated UTIs where ESBL or AmpC producers are suspected or confirmed. The susceptibility rate of 94.8% against 3GC-resistant E. coli and 90.5% against K. pneumoniae supports its use as a first-line alternative to carbapenems in this indication [1][2][3].

Outpatient Parenteral Antimicrobial Therapy (OPAT) for Stable Patients Requiring Prolonged IV Antibiotics

Temocillin's prolonged half-life (4–5 hours) enabling twice-daily dosing, its stability under OPAT conditions, and its favorable safety profile with minimal impact on gut microbiota make it an ideal candidate for OPAT programs. Studies demonstrate physical and chemical stability for 24 hours at room temperature in infusion devices, facilitating home-based administration and reducing hospital length of stay [1][4][5].

Carbapenem-Sparing Strategy for Bloodstream Infections Due to ESBL/AmpC Producers

In bloodstream infections caused by ESBL/AmpC-producing Enterobacteriaceae, where carbapenems are often the default therapy, temocillin offers a narrower-spectrum alternative that preserves carbapenem efficacy for later use. The PK/PD target attainment data support standard 2 g every 12 hours dosing for strains with MIC ≤8 mg/L, which covers the majority of ESBL-producing E. coli and K. pneumoniae isolates (MIC50 8 mg/L, MIC90 32 mg/L) [1][6][7].

Treatment of Nosocomial Pneumonia Caused by Susceptible Enterobacteriaceae

Although not a first-line agent for pneumonia, the murine lung infection model data demonstrating static and killing effects at achievable %fT>MIC targets (static: 27.8–38.2%; 1-log kill: 42.1–44.1%) provide a rationale for considering temocillin in select cases of pneumonia caused by ESBL-producing Enterobacteriaceae, particularly when other agents are contraindicated or unavailable [1][8].

Technical Documentation Hub

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23 linked technical documents
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